N-(2-cyclohexyl-1-hydroxypropan-2-yl)-6-methyl-3,4-dihydro-2H-pyran-5-carboxamide
Description
N-(2-cyclohexyl-1-hydroxypropan-2-yl)-6-methyl-3,4-dihydro-2H-pyran-5-carboxamide is a synthetic organic compound with a complex structure It features a cyclohexyl group, a hydroxypropan-2-yl group, and a 6-methyl-3,4-dihydro-2H-pyran-5-carboxamide moiety
Properties
IUPAC Name |
N-(2-cyclohexyl-1-hydroxypropan-2-yl)-6-methyl-3,4-dihydro-2H-pyran-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3/c1-12-14(9-6-10-20-12)15(19)17-16(2,11-18)13-7-4-3-5-8-13/h13,18H,3-11H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNPTGNYVUVRPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCCO1)C(=O)NC(C)(CO)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclohexyl-1-hydroxypropan-2-yl)-6-methyl-3,4-dihydro-2H-pyran-5-carboxamide typically involves multiple steps:
Formation of the 3,4-dihydro-2H-pyran ring: This can be achieved through a cyclization reaction of a suitable precursor.
Introduction of the cyclohexyl group: This step often involves a Grignard reaction or a similar organometallic reaction to attach the cyclohexyl group to the hydroxypropan-2-yl moiety.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclohexyl-1-hydroxypropan-2-yl)-6-methyl-3,4-dihydro-2H-pyran-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxy and carboxamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions
Major Products
Oxidation: Ketones or aldehydes
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound could be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: It may be used as a probe or tool compound to study biological processes and pathways.
Mechanism of Action
The mechanism of action of N-(2-cyclohexyl-1-hydroxypropan-2-yl)-6-methyl-3,4-dihydro-2H-pyran-5-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The compound’s structure suggests potential interactions with hydrophobic pockets and hydrogen bonding sites within biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyclohexyl-1-hydroxypropan-2-yl)pyridine-2-carboxamide
- N-(2-cyclohexyl-1-hydroxypropan-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
Uniqueness
N-(2-cyclohexyl-1-hydroxypropan-2-yl)-6-methyl-3,4-dihydro-2H-pyran-5-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its 3,4-dihydro-2H-pyran ring and carboxamide group are particularly noteworthy, as they can participate in a variety of chemical reactions and interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
